molecular formula C14H20N2O2 B3033611 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime CAS No. 1089342-66-4

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime

Cat. No.: B3033611
CAS No.: 1089342-66-4
M. Wt: 248.32 g/mol
InChI Key: DAQQEJKHJZGGRS-XNTDXEJSSA-N
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Description

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime is a chemical compound with the molecular formula C14H19NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxy group, a piperidinylmethyl group, and an oxime functional group attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime typically involves the following steps:

    Formation of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde: This intermediate is synthesized by reacting 4-methoxybenzaldehyde with piperidine in the presence of a suitable catalyst.

    Oximation: The intermediate 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the piperidinylmethyl group can interact with biological receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the piperidinylmethyl and oxime groups.

    3-(Piperidin-1-ylmethyl)benzaldehyde: Lacks the methoxy and oxime groups.

    4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde: Lacks the oxime group.

Uniqueness

4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime is unique due to the presence of all three functional groups (methoxy, piperidinylmethyl, and oxime) on the benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(NE)-N-[[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14-6-5-12(10-15-17)9-13(14)11-16-7-3-2-4-8-16/h5-6,9-10,17H,2-4,7-8,11H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQQEJKHJZGGRS-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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